2,5-Difluorobenzene-1-sulfonyl fluoride

Catalog No.
S3321326
CAS No.
62094-86-4
M.F
C6H3F3O2S
M. Wt
196.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Difluorobenzene-1-sulfonyl fluoride

CAS Number

62094-86-4

Product Name

2,5-Difluorobenzene-1-sulfonyl fluoride

IUPAC Name

2,5-difluorobenzenesulfonyl fluoride

Molecular Formula

C6H3F3O2S

Molecular Weight

196.15 g/mol

InChI

InChI=1S/C6H3F3O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H

InChI Key

QHGFXAZDLIJQIV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)S(=O)(=O)F)F

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)F)F

Click Chemistry Reagent

One of the primary applications of 2,5-difluorobenzene-1-sulfonyl fluoride is as a click chemistry reagent. Click chemistry refers to a set of functional group transformations that rapidly and selectively link molecules together. 2,5-difluorobenzene-1-sulfonyl fluoride participates in a specific type of click reaction called "Click II," developed by Nobel laureate K. Barry Sharpless and his colleagues []. This reaction offers advantages like high yields, simple reaction conditions, and tolerance for a wide range of functional groups, making it valuable for researchers studying bioconjugation and the synthesis of complex molecules [].

Organic Building Block

The aromatic ring structure and functional groups of 2,5-difluorobenzene-1-sulfonyl fluoride make it a useful building block in organic synthesis. Researchers can incorporate it into various organic molecules by employing different chemical reactions. The presence of fluorine atoms can influence the reactivity and properties of the resulting molecules, allowing for the exploration of structure-property relationships in various research areas [].

Potential Applications in Material Science

The unique properties of 2,5-difluorobenzene-1-sulfonyl fluoride, including its potential thermal and chemical stability due to the presence of fluorine atoms, have led to explorations in material science research. However, specific applications in this field are still under development [].

2,5-Difluorobenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H3F3O2S and a molecular weight of 196.15 g/mol. It is recognized for its utility in various research applications, particularly in synthetic chemistry and biochemistry. This compound features a sulfonyl fluoride functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles, making it valuable in the development of pharmaceuticals and other chemical entities .

The compound is classified as hazardous, with potential to cause severe skin burns, eye damage, and respiratory irritation. Therefore, it must be handled with care, adhering to appropriate safety protocols during storage and usage .

  • Nucleophilic Substitution: The sulfonyl fluoride group can undergo nucleophilic substitution reactions, where nucleophiles attack the sulfur atom, leading to the formation of sulfonamides or other derivatives.
  • Click Chemistry: This compound can be utilized in click chemistry approaches, particularly in the formation of -SO2- linkages with proteins or nucleic acids. This reaction can facilitate the assembly of complex molecular architectures.
  • Sulfur Fluoride Exchange (SuFEx): The sulfonyl fluoride motif allows for sulfur-fluoride exchange reactions, which are increasingly being explored for their utility in synthesizing diverse small molecules.

Several methods exist for synthesizing 2,5-Difluorobenzene-1-sulfonyl fluoride:

  • Fluorination of Benzene Derivatives: Starting from 2,5-difluorobenzene, the introduction of a sulfonyl fluoride group can be achieved through reactions with sulfur trioxide followed by treatment with hydrofluoric acid.
  • Direct Sulfonation: The compound may also be synthesized via direct sulfonation of fluorinated benzene derivatives using chlorosulfonic acid or sulfur trioxide under controlled conditions.
  • Use of Sulfonyl Chlorides: Another approach involves reacting 2,5-difluorobenzenesulfonyl chloride with a fluoride source to yield the desired sulfonyl fluoride .

2,5-Difluorobenzene-1-sulfonyl fluoride has diverse applications:

  • Pharmaceutical Development: Its ability to form covalent bonds makes it useful in drug design and development.
  • Chemical Biology: Employed as a tool for probing protein interactions and modifications.
  • Synthetic Chemistry: Utilized in the synthesis of various organic compounds through its reactive functional groups .

Several compounds share structural similarities with 2,5-Difluorobenzene-1-sulfonyl fluoride. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
2-Fluorobenzene-1-sulfonyl chloride2905-21-70.98Lacks additional fluorine substituents
2,4-Difluorobenzene-1-sulfonyl chloride13918-92-80.97Contains a different substitution pattern
2,4,5-Trifluorobenzene-1-sulfonyl chloride220227-21-40.95Has three fluorine atoms instead of two
4-Fluorobenzene-1-sulfonyl chloride349-88-20.91Different position of the fluorine substituent
3-Fluorobenzenesulfonyl chloride701-27-90.90Fluorine located at a different aromatic position

The uniqueness of 2,5-Difluorobenzene-1-sulfonyl fluoride lies in its specific arrangement of functional groups and fluorine atoms that influence its reactivity and applications in chemical synthesis and biological studies .

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2,5-Difluorobenzene-1-sulfonyl fluoride

Dates

Modify: 2023-08-19

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